molecular formula C12H13F3N2S B11480399 1-(2-Methylprop-2-en-1-yl)-3-[3-(trifluoromethyl)phenyl]thiourea

1-(2-Methylprop-2-en-1-yl)-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B11480399
M. Wt: 274.31 g/mol
InChI Key: OCIQICOBRHCWHH-UHFFFAOYSA-N
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Description

3-(2-METHYLPROP-2-EN-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a trifluoromethyl group and a thiourea moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPROP-2-EN-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves the reaction of an isothiocyanate with an amine. The general reaction can be represented as follows: [ \text{R-NCS} + \text{R’-NH}_2 \rightarrow \text{R-NH-C(S)-NH-R’} ] In this case, the isothiocyanate would be derived from the trifluoromethylphenyl group, and the amine would be the 2-methylprop-2-en-1-ylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under mild conditions.

Industrial Production Methods

Industrial production methods for thioureas often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Thioureas can undergo oxidation to form sulfenic acids, sulfinic acids, or sulfonic acids, depending on the oxidizing agent and conditions.

    Reduction: Reduction of thioureas can lead to the formation of corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfonic acids, while reduction with LiAlH4 may yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, thioureas are used as ligands in coordination chemistry, catalysts in organic synthesis, and intermediates in the synthesis of other compounds.

Biology

Thioureas have been studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group in 3-(2-METHYLPROP-2-EN-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA may enhance its biological activity.

Medicine

In medicine, thioureas are explored for their potential as therapeutic agents. They have been investigated for their ability to inhibit enzymes, modulate receptors, and interact with biomolecules.

Industry

In industry, thioureas are used as vulcanization accelerators in rubber production, corrosion inhibitors, and stabilizers in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-(2-METHYLPROP-2-EN-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA would depend on its specific application. Generally, thioureas can interact with biological targets through hydrogen bonding, covalent bonding, and hydrophobic interactions. The trifluoromethyl group may enhance the compound’s lipophilicity and ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-thiourea: Known for its use in organic synthesis and biological studies.

    3-(Trifluoromethyl)phenylthiourea: Similar structure but lacks the 2-methylprop-2-en-1-yl group.

    N,N’-Disubstituted thioureas: A broad class of compounds with diverse applications.

Uniqueness

3-(2-METHYLPROP-2-EN-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is unique due to the presence of both the trifluoromethyl group and the 2-methylprop-2-en-1-yl group. These functional groups may impart distinct chemical reactivity and biological activity compared to other thioureas.

Properties

Molecular Formula

C12H13F3N2S

Molecular Weight

274.31 g/mol

IUPAC Name

1-(2-methylprop-2-enyl)-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C12H13F3N2S/c1-8(2)7-16-11(18)17-10-5-3-4-9(6-10)12(13,14)15/h3-6H,1,7H2,2H3,(H2,16,17,18)

InChI Key

OCIQICOBRHCWHH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNC(=S)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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